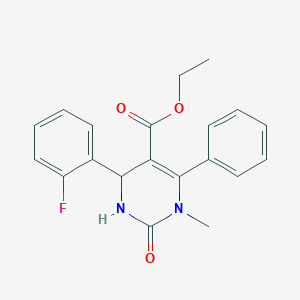

Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

This compound belongs to the dihydropyrimidine (DHPM) class, which is structurally derived from the Biginelli reaction. DHPMs are known for diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties . The target molecule features:

- 1-methyl substituent at the N1 position.

- 6-phenyl group at the C6 position.

- 4-(2-fluorophenyl) substituent at the C4 position.

- 2-oxo group in the pyrimidine ring.

- Ethyl ester at the C5 position.

特性

IUPAC Name |

ethyl 6-(2-fluorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLCGIOSCDULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidinones (DHPs), which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound is typically synthesized through the Biginelli reaction , a multicomponent reaction that combines ethyl acetoacetate, 2-fluorobenzaldehyde, and urea or thiourea derivatives. The reaction conditions can be optimized to yield high purity and good yields, often involving recrystallization techniques for purification .

Dihydropyrimidinones, including ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit various biological activities primarily through their interactions with specific biological targets:

- Antitumor Activity : Studies have demonstrated that certain DHPs can inhibit the proliferation of cancer cell lines. For instance, compounds structurally similar to ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

- PPAR Activation : Some derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and inflammation. This interaction suggests potential applications in metabolic disorders .

- Antimicrobial Properties : The pyrimidine scaffold has been associated with antibacterial and antifungal activities. Compounds containing similar moieties have shown effectiveness against various pathogens due to their ability to disrupt cellular processes .

Case Studies

Several studies have reported on the biological activity of related compounds:

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-6-methyl-DHP | Antitumor | 11.8 | MCF-7 Cells |

| Ethyl 4-(3-methoxy-biphenyl)-DHP | Antitumor | 15.8 | MCF-7 Cells |

| Ethyl 4-(2-fluorophenyl)-6-methyl-thioxo-DHP | Antimicrobial | Not specified | Various Pathogens |

These findings highlight the promising potential of DHPs in cancer therapy and antimicrobial applications.

Pharmacological Profiles

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Initial studies suggest favorable profiles with good oral bioavailability and moderate clearance rates in animal models . Further investigations are necessary to elucidate the full pharmacological profile.

類似化合物との比較

Substituent Variations at Key Positions

Position N1

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():

Position C4

Position C6

- Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): C6 substituent: Methyl instead of phenyl. Impact: Reduced steric hindrance may enhance synthetic yield (21.7% vs. unknown for target) .

Functional Group Modifications

2-Oxo vs. 2-Thioxo

Ester Group Variations

Pharmacological and Physical Properties

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-(2-fluorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : Synthesis typically involves a Biginelli-like cyclocondensation reaction. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) improve solubility of aromatic aldehydes and urea derivatives .

- Catalysts : Lewis acids (e.g., HCl, BF₃) or ionic liquids enhance reaction rates and yields .

- Temperature : Controlled heating (80–100°C) prevents decomposition of intermediates .

- Optimization Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMSO | HCl | 90 | 68–72 | |

| Ethanol | BF₃·Et₂O | 80 | 58–63 |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray Diffraction (XRD) : Resolves crystal packing and torsion angles. Use low-temperature (100 K) data collection to minimize thermal motion artifacts. For example, triclinic systems (space group P1) show mean C–C bond lengths of 0.003 Å and R factors < 0.051 .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; the 2-fluorophenyl group exhibits distinct splitting patterns (e.g., J = 8–12 Hz for ortho-F coupling) .

- Key Parameters :

- XRD : Data-to-parameter ratio > 20 ensures refinement reliability .

- NMR : Use deuterated DMSO for solubility and signal resolution .

Advanced Questions

Q. How can regioselectivity in substituent placement be controlled during synthesis?

- Mechanistic Insight : Steric and electronic effects govern substitution patterns. For example:

- Electron-withdrawing groups (e.g., -F) on the phenyl ring direct cyclization to the para position due to resonance stabilization .

- Bulky substituents (e.g., methyl at C6) favor cis-configured tetrahydropyrimidine rings .

- Experimental Validation :

- Compare XRD data of analogs (e.g., 2-fluorophenyl vs. 3-bromo-4-chlorophenyl derivatives) to confirm substituent orientation .

- Use DFT calculations to predict thermodynamic favorability of regioisomers .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : Antimicrobial activity discrepancies arise from:

- Functional group variations : Thioxo (C=S) vs. oxo (C=O) at C2 alters hydrogen-bonding capacity with bacterial enzymes .

- Bioassay conditions : Varying MIC values due to solvent (DMSO vs. water) or bacterial strains .

- Resolution Protocol :

Standardize bioassays (e.g., CLSI guidelines for MIC testing).

Perform molecular docking to correlate substituent effects with target binding (e.g., dihydrofolate reductase) .

Q. How can thermal stability and solubility be optimized for pharmacological studies?

- Thermal Analysis :

- TGA/DSC : Degradation onset > 200°C indicates suitability for high-temperature formulations .

- Solubility Enhancement :

- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to improve aqueous solubility .

- Prodrug design : Ester hydrolysis (e.g., ethyl → carboxylate) increases polarity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。